molecular formula C26H30N2O5 B11492457 1'-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11492457
M. Wt: 450.5 g/mol
InChI Key: NYIGSRVUVFGHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular architecture, featuring multiple spirocyclic rings and functional groups, makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

The synthesis of 1’-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE involves several steps, typically starting with the preparation of the spirocyclic core. Common synthetic routes include:

    Step 1: Formation of the spirocyclic core through cyclization reactions.

    Step 2: Introduction of functional groups via substitution or addition reactions.

    Step 3: Final assembly of the compound through condensation or coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1’-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can replace one functional group with another, using reagents such as halogens or nucleophiles.

    Addition: Addition reactions can add new groups to the molecule, often using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1’-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1’-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE can be compared with other spirocyclic compounds, such as:

    1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound used in similar synthetic applications.

    Spirocyclotriphosphazenes: Compounds with spirocyclic structures and phosphorus atoms, used in materials science and catalysis.

The uniqueness of 1’-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE lies in its complex structure and potential for diverse applications in various fields.

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

1'-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C26H30N2O5/c1-24(20-7-3-2-4-8-20)17-32-26(33-18-24)21-9-5-6-10-22(21)28(23(26)29)19-27-13-11-25(12-14-27)30-15-16-31-25/h2-10H,11-19H2,1H3

InChI Key

NYIGSRVUVFGHCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(C3=CC=CC=C3N(C2=O)CN4CCC5(CC4)OCCO5)OC1)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.